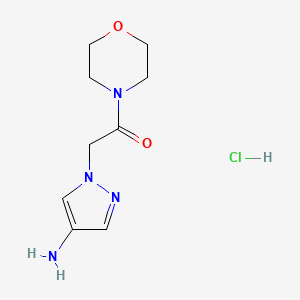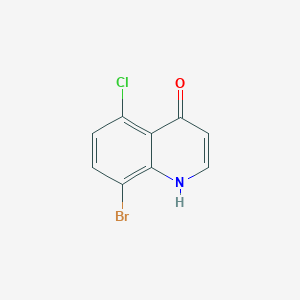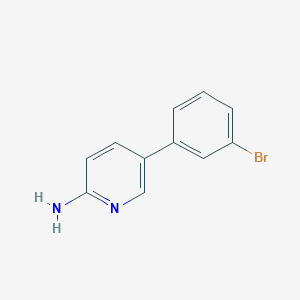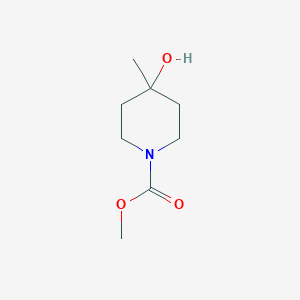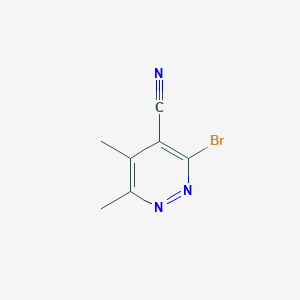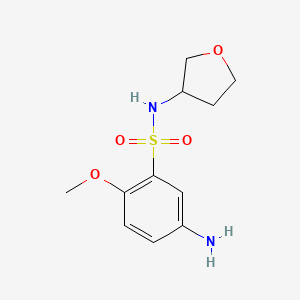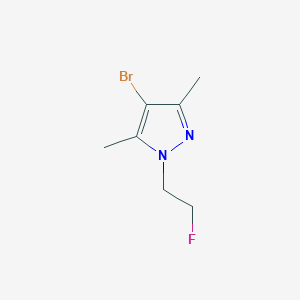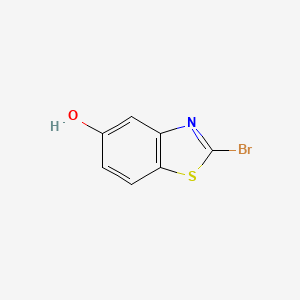
2-溴-5-羟基苯并噻唑
描述
2-Bromo-5-hydroxybenzothiazole is a heterocyclic compound that features a benzothiazole ring substituted with a bromine atom at the second position and a hydroxyl group at the fifth position. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
科学研究应用
2-Bromo-5-hydroxybenzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly for anticancer and anti-inflammatory agents.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
作用机制
Target of Action
2-Bromo-5-hydroxybenzothiazole is a derivative of benzothiazole, which is known to play a key role in the design of biologically active compounds . Benzothiazoles (BTAs) are an important class of bicyclic heterocycles . .
Mode of Action
It is known that benzothiazole derivatives exhibit a wide spectrum of biological activity . They interact with their targets, leading to various changes that contribute to their biological effects .
Biochemical Pathways
Benzothiazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Pharmacokinetic studies are an integral part of drug research and development, and poor pharmacokinetic properties can lead to drug attrition .
Result of Action
Benzothiazole derivatives are known to exhibit a wide range of biological activities, including antiviral, antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antianginal, antitumor, and immunomodulatory effects .
Action Environment
It is known that the pharmacokinetics of drugs can be influenced by various physiological factors such as blood flow, gastric motility, hepatic enzyme activity, and renal function .
生化分析
Biochemical Properties
2-Bromo-5-hydroxybenzothiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with human serum albumin, where the interaction is driven by hydrophobic forces and involves hydrogen bonds . This interaction can lead to conformational changes in the protein, affecting its function and stability.
Cellular Effects
The effects of 2-Bromo-5-hydroxybenzothiazole on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that 2-Bromo-5-hydroxybenzothiazole can induce apoptosis in cancer cells by disrupting mitochondrial function and generating reactive oxygen species . This disruption in mitochondrial function can lead to changes in cellular metabolism and energy production.
Molecular Mechanism
At the molecular level, 2-Bromo-5-hydroxybenzothiazole exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby altering the metabolic flux and affecting cellular function . Additionally, its interaction with proteins can lead to changes in their structure and function, further influencing cellular processes.
Temporal Effects in Laboratory Settings
The effects of 2-Bromo-5-hydroxybenzothiazole can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Bromo-5-hydroxybenzothiazole can remain stable under certain conditions, but its degradation products can also have significant biological effects . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and protein activity.
Dosage Effects in Animal Models
The effects of 2-Bromo-5-hydroxybenzothiazole vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biological changes. For example, in a rodent model of global cerebral ischemia, different dosages of a related compound showed dose-dependent effects on survival rates and neurological function . High doses of 2-Bromo-5-hydroxybenzothiazole can also lead to toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
2-Bromo-5-hydroxybenzothiazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. These interactions can influence metabolic flux and metabolite levels, affecting overall cellular metabolism. For instance, the compound has been shown to inhibit enzymes involved in the glycolytic pathway, leading to changes in glucose metabolism and energy production . Understanding these metabolic interactions is crucial for elucidating the compound’s overall biological effects.
Transport and Distribution
The transport and distribution of 2-Bromo-5-hydroxybenzothiazole within cells and tissues are essential for its biological activity. The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation within cells . These interactions can affect the compound’s bioavailability and efficacy, determining its therapeutic potential.
Subcellular Localization
The subcellular localization of 2-Bromo-5-hydroxybenzothiazole is critical for its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, studies have shown that 2-Bromo-5-hydroxybenzothiazole can accumulate in the mitochondria, where it exerts its effects on mitochondrial function and cellular metabolism . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-hydroxybenzothiazole typically involves the bromination of 5-hydroxybenzothiazole. One common method is the reaction of 5-hydroxybenzothiazole with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of 2-Bromo-5-hydroxybenzothiazole may involve more efficient and scalable methods, such as continuous flow synthesis or the use of brominating agents like N-bromosuccinimide (NBS) to achieve higher yields and purity .
化学反应分析
Types of Reactions: 2-Bromo-5-hydroxybenzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom, depending on the reagents used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed:
- Substituted benzothiazoles with various functional groups.
- Oxidized or reduced derivatives of 2-Bromo-5-hydroxybenzothiazole.
- Coupled products with extended aromatic systems .
相似化合物的比较
2-Bromo-5-methoxybenzothiazole: Similar structure but with a methoxy group instead of a hydroxyl group.
2-Chloro-5-hydroxybenzothiazole: Similar structure but with a chlorine atom instead of a bromine atom.
5-Hydroxybenzothiazole: Lacks the bromine substitution but retains the hydroxyl group
Uniqueness: 2-Bromo-5-hydroxybenzothiazole is unique due to the presence of both bromine and hydroxyl groups, which confer distinct reactivity and potential applications. The bromine atom enhances its electrophilic character, making it suitable for various substitution and coupling reactions. The hydroxyl group provides additional sites for oxidation and reduction reactions, expanding its versatility in synthetic chemistry .
属性
IUPAC Name |
2-bromo-1,3-benzothiazol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNOS/c8-7-9-5-3-4(10)1-2-6(5)11-7/h1-3,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKCSKREVCNXIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)N=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


